molecular formula C9H14O2 B071726 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene CAS No. 159912-77-3

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene

Cat. No. B071726
M. Wt: 154.21 g/mol
InChI Key: OTGRTVQRUOULGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene, also known as EMDT, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. EMDT is a versatile compound that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a variety of ways.

Mechanism Of Action

The mechanism of action of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene is not fully understood, but it is believed to interact with biological systems by forming covalent bonds with proteins and other molecules. 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene has been shown to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, to inhibit the activity of certain enzymes, and to induce apoptosis in cancer cells. 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene in lab experiments is its versatility. It can be synthesized using a variety of methods and can be used in a variety of applications. However, one limitation of using 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.

Future Directions

There are several future directions for research involving 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene. One area of interest is the development of biosensors using 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene as a fluorescent probe. Another area of interest is the study of the interactions between 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene and proteins, which could lead to the development of new drugs and therapies. Additionally, the anti-cancer properties of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene could be further explored to develop new treatments for cancer.

Synthesis Methods

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene can be synthesized using a variety of methods, including the oxidation of 7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene-2,4-dione and the reduction of 7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene-2,4-dione using sodium borohydride. The latter method is preferred due to its simplicity and high yield.

Scientific Research Applications

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene has shown potential in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, as an anti-cancer agent, and as a tool for studying protein-protein interactions. 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene has also been used in the development of biosensors and in the study of enzyme kinetics.

properties

IUPAC Name

7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h4,6-8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGRTVQRUOULGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC=CC(O2)(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977829
Record name 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene

CAS RN

62255-25-8
Record name 3,4-Dehydrobrevicomin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062255258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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